5-bromo-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}thiophene-2-sulfonamide
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Overview
Description
5-bromo-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}thiophene-2-sulfonamide is a complex organic compound that features a bromine atom, a thiophene ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene ring. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the thiophene ring is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can produce a variety of derivatives with different functional groups.
Scientific Research Applications
5-bromo-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}thiophene-2-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of 5-bromo-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, inhibiting their activity. The thiophene ring can participate in π-π interactions, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
5-bromothiophene-2-carbaldehyde: Another thiophene derivative with a bromine atom, used in organic synthesis.
2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene: A compound with similar structural features, used as an antidiabetic agent.
Uniqueness
5-bromo-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}thiophene-2-sulfonamide is unique due to its combination of a cyclopropyl group and a sulfonamide group, which provides distinct chemical and biological properties. This makes it a valuable compound for developing new materials and pharmaceuticals.
Properties
IUPAC Name |
5-bromo-N-[(1-thiophen-3-ylcyclopropyl)methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2S3/c13-10-1-2-11(18-10)19(15,16)14-8-12(4-5-12)9-3-6-17-7-9/h1-3,6-7,14H,4-5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STXYMQAPCGOFSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNS(=O)(=O)C2=CC=C(S2)Br)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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